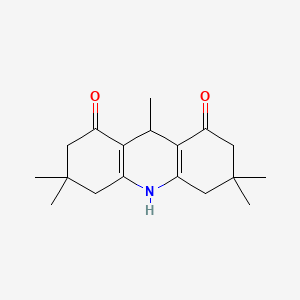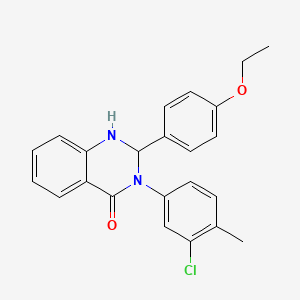![molecular formula C16H15Br2N3O3 B11545375 2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11545375.png)
2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is an organic compound with a complex structure that includes both aromatic and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 2,4-dibromoaniline with acetohydrazide under acidic conditions to form an intermediate. This intermediate is then reacted with 2-hydroxy-5-methoxybenzaldehyde in the presence of a base to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide
- 2-[(2,4-Difluorophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro- and fluoro- analogs. The bromine atoms can also affect the compound’s electronic properties, making it suitable for specific applications where other halogenated compounds may not be as effective.
properties
Molecular Formula |
C16H15Br2N3O3 |
|---|---|
Molecular Weight |
457.12 g/mol |
IUPAC Name |
2-(2,4-dibromoanilino)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15Br2N3O3/c1-24-12-3-5-15(22)10(6-12)8-20-21-16(23)9-19-14-4-2-11(17)7-13(14)18/h2-8,19,22H,9H2,1H3,(H,21,23)/b20-8+ |
InChI Key |
GBUSDQBEHXEBMY-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methoxy-4-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11545306.png)
![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11545319.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11545321.png)
![2,2'-{[(3-nitrophenyl)methanediyl]bis(2-chlorobenzene-4,1-diyl)}bis(5,6-dichloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11545327.png)
![2-(3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11545337.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11545338.png)
![N,N'-bis[(E)-(2,3-dimethoxyphenyl)methylidene]benzene-1,4-diamine](/img/structure/B11545351.png)
![N-cyclopropyl-2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B11545352.png)
![N'-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11545356.png)
![N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}biphenyl-4-amine](/img/structure/B11545364.png)

![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11545373.png)